Abexinostat

Vue d'ensemble

Description

L’abéxinostat est un nouvel inhibiteur de l’histone désacétylase (HDAC) à spectre large, à base d’acide hydroxamique, ayant une activité antinéoplasique potentielle. Il a été développé par Pharmacyclics et licencié à Xynomic. L’abéxinostat est actuellement à l’étude pour son efficacité dans le traitement de différents types de cancer, notamment le lymphome non hodgkinien et la leucémie lymphoïde chronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’abéxinostat implique plusieurs étapes, à partir de la préparation du noyau benzofurane. Les étapes clés comprennent :

Formation du noyau benzofurane : Cela est réalisé par une réaction de cyclisation impliquant un dérivé de phénol et un aldéhyde approprié.

Introduction de la partie acide hydroxamique : Cette étape implique la réaction de l’intermédiaire benzofurane avec l’hydroxylamine en milieu acide.

Couplage final : La dernière étape consiste à coupler l’intermédiaire acide hydroxamique avec un groupe diméthylaminoéthyle pour former l’abéxinostat.

Méthodes de production industrielle

La production industrielle de l’abéxinostat suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela inclut l’utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’abéxinostat subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’abéxinostat peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’abéxinostat en ses formes réduites.

Substitution : L’abéxinostat peut subir des réactions de substitution, en particulier au niveau de la partie acide hydroxamique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols en milieu basique.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’abéxinostat, chacun ayant des propriétés chimiques et des activités biologiques potentielles distinctes .

Applications de la recherche scientifique

L’abéxinostat a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l’inhibition des histones désacétylases et leur rôle dans l’expression des gènes et le remodelage de la chromatine.

Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire, l’apoptose et la différenciation dans diverses lignées cellulaires.

Médecine : À l’étude clinique pour le traitement de divers cancers, notamment le lymphome non hodgkinien, la leucémie lymphoïde chronique et les tumeurs solides.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments

Applications De Recherche Scientifique

Abexinostat has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression and chromatin remodeling.

Biology: Investigated for its effects on cell cycle regulation, apoptosis, and differentiation in various cell lines.

Medicine: Under clinical investigation for the treatment of various cancers, including non-Hodgkin lymphoma, chronic lymphocytic leukemia, and solid tumors.

Industry: Potential applications in the development of new therapeutic agents and as a reference compound in drug discovery

Mécanisme D'action

L’abéxinostat exerce ses effets en inhibant les enzymes histones désacétylases. Ces enzymes sont responsables de l’élimination des groupes acétyle des protéines histones, conduisant à une structure de chromatine plus condensée et à une expression des gènes réduite. En inhibant les histones désacétylases, l’abéxinostat favorise l’acétylation des histones, ce qui entraîne une structure de chromatine plus détendue et une expression des gènes accrue. Cela peut conduire à l’activation de gènes suppresseurs de tumeurs et à l’induction de l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

L’abéxinostat est comparé à d’autres inhibiteurs de l’histone désacétylase tels que :

Vorinostat : Un autre inhibiteur de la HDAC à base d’acide hydroxamique utilisé dans le traitement du lymphome cutané à cellules T.

Romidepsine : Un inhibiteur de la HDAC de type peptide cyclique utilisé pour le traitement du lymphome périphérique à cellules T.

Unicité

L’abéxinostat est unique en raison de son activité à large spectre contre plusieurs isoformes de la HDAC et de son profil pharmacocinétique favorable, qui permet une exposition continue aux concentrations nécessaires pour une élimination efficace des cellules tumorales .

Liste de composés similaires

- Vorinostat

- Romidepsine

- Belinostat

Activité Biologique

Abexinostat is a potent oral histone deacetylase inhibitor (HDACi) that has garnered attention for its biological activity in cancer treatment, particularly in hematologic malignancies. This article delves into the compound's mechanisms of action, clinical efficacy, and relevant case studies, supported by data tables and detailed research findings.

This compound functions by inhibiting histone deacetylases, which play a crucial role in the regulation of gene expression through chromatin remodeling. By preventing the deacetylation of histones, this compound promotes a more relaxed chromatin structure, thereby enhancing the transcription of genes involved in apoptosis and cell cycle regulation.

- Apoptosis Induction : The compound induces apoptosis primarily through the caspase-8 pathway and the Fas-associated death domain, leading to increased levels of reactive oxygen species (ROS) .

- Cell Cycle Arrest : this compound has been shown to cause G1 phase arrest in cancer cells, which is associated with increased expression of cell cycle inhibitors such as p21 and p27 .

Phase I/II Trials

A multicenter Phase I/II study evaluated the safety and efficacy of this compound in patients with relapsed/refractory lymphoma. The study involved 55 patients and established an appropriate dosing regimen.

- Dosing Schedule : Patients received doses ranging from 30 to 60 mg/m² twice daily for five days each week, with variations based on tolerability .

- Efficacy Results : The overall response rate (ORR) was 28%, with complete responses observed in 5% of patients. Notably, the ORR was significantly higher at 56% in patients with follicular lymphoma .

Case Studies

- Breast Cancer Stem Cells : A study demonstrated that this compound induced differentiation in breast cancer stem cells (CSCs), particularly in low-dose sensitive models. The expression levels of long noncoding RNA Xist were identified as potential biomarkers for predicting response to treatment .

- Combination with Radiotherapy : Pre-treatment with this compound before irradiation in colon tumor models resulted in a marked reduction of RAD51 foci, indicating impaired DNA repair mechanisms and enhanced tumor sensitivity to radiation .

Efficacy Against Specific Tumors

This compound has shown promise against various cancer types:

| Cancer Type | Response Rate | Notes |

|---|---|---|

| Follicular Lymphoma | 56% | Higher ORR compared to other subtypes |

| Non-Hodgkin Lymphoma | 28% | Modest overall response rate |

| Soft Tissue Sarcoma | Significant | Demonstrated antiproliferative activity |

| Neuroblastoma | Effective | Showed antitumor activity in preclinical models |

Adverse Effects

The safety profile of this compound was generally favorable, with most treatment-emergent adverse events being manageable. Common grade ≥3 adverse events included:

- Thrombocytopenia: 17%

- Lymphopenia: 12%

- Hypokalemia: 7%

No significant prolongation of the QTc interval was observed, highlighting the compound's tolerability .

Propriétés

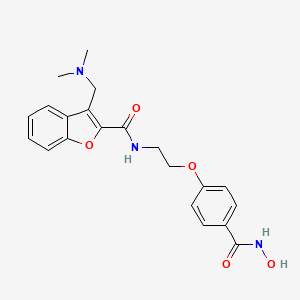

IUPAC Name |

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUCONCHVWBMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229005 | |

| Record name | Abexinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis. | |

| Record name | Abexinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

783355-60-2 | |

| Record name | Abexinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=783355-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abexinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783355602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abexinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abexinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEXINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYO470654U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.